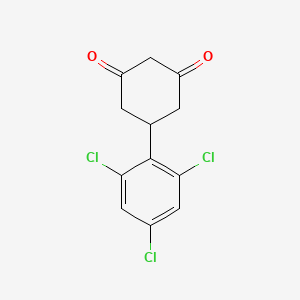
methyl N'-(3-bromophenyl)carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N’-(3-bromophenyl)carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group attached to a methyl group and a 3-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(3-bromophenyl)carbamimidothioate typically involves the reaction of 3-bromophenyl isothiocyanate with methylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamimidothioate group. The reaction can be represented as follows:
3-bromophenyl isothiocyanate+methylamine→methyl N’-(3-bromophenyl)carbamimidothioate
Industrial Production Methods
Industrial production of methyl N’-(3-bromophenyl)carbamimidothioate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl N’-(3-bromophenyl)carbamimidothioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl N’-(3-bromophenyl)carbamimidothioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl N’-(3-bromophenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl N’-(3-chlorophenyl)carbamimidothioate
- Methyl N’-(3-fluorophenyl)carbamimidothioate
- Methyl N’-(3-iodophenyl)carbamimidothioate
Uniqueness
Methyl N’-(3-bromophenyl)carbamimidothioate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring. This bromine atom can participate in specific chemical reactions, such as halogen bonding and substitution reactions, which may not be possible with other halogen atoms. Additionally, the bromine atom can influence the compound’s electronic properties, making it suitable for certain applications that require specific reactivity or stability.
特性
CAS番号 |
88352-41-4 |
|---|---|
分子式 |
C8H9BrN2S |
分子量 |
245.14 g/mol |
IUPAC名 |
methyl N'-(3-bromophenyl)carbamimidothioate |
InChI |
InChI=1S/C8H9BrN2S/c1-12-8(10)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11) |
InChIキー |
OIBDXINXLCKFJT-UHFFFAOYSA-N |
正規SMILES |
CSC(=NC1=CC(=CC=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


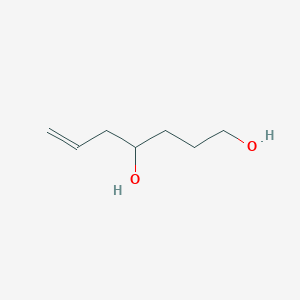
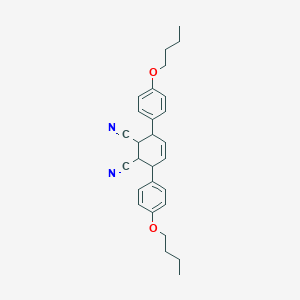
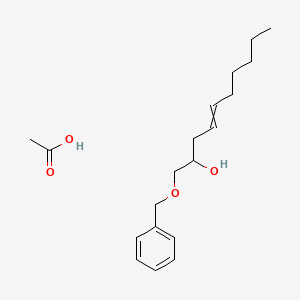

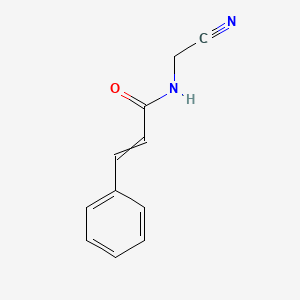
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
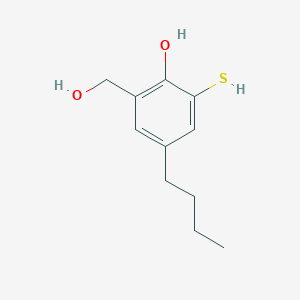
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B14388065.png)
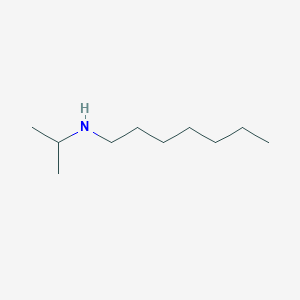

![1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene](/img/structure/B14388080.png)
